AMPA receptor antagonist-2 AMPA receptor antagonist-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023150
InChI: InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol

AMPA receptor antagonist-2

CAS No.:

Cat. No.: VC16023150

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

AMPA receptor antagonist-2 -

Specification

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
IUPAC Name (8R)-8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine
Standard InChI InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1
Standard InChI Key SXFGVEYSGPJCQX-LLVKDONJSA-N
Isomeric SMILES C[C@@H]1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3
Canonical SMILES CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3

Introduction

Chemical Identity and Structural Features

AMPA receptor antagonist-2, systematically named (8R)8-methyl5(3-methyl4-nitrophenyl)8,9-dihydro7H[1][3]dioxolo[4,5h][2][3]benzodiazepine(8R)-8\text{-methyl}-5-(3\text{-methyl}-4\text{-nitrophenyl})-8,9\text{-dihydro}-7H-[1][3]\text{dioxolo}[4,5-h][2][3]\text{benzodiazepine}, belongs to the 2,3-benzodiazepine class of noncompetitive AMPA receptor inhibitors . Key structural elements include:

  • Diazepine core: A seven-membered heterocyclic ring fused to a benzene ring, forming the central scaffold.

  • Methylenedioxy group: A dioxolo moiety at positions 4' and 5' of the benzodiazepine core, enhancing lipophilicity and receptor binding .

  • N-3 substituent: A 3-methyl-4-nitrophenyl group at position 5, critical for interactions with hydrophobic pockets in the AMPA receptor’s noncompetitive binding site .

The stereochemistry at the C-8 position (R-configuration) is essential for activity, as enantiomeric forms of related compounds exhibit reduced potency . Table 1 summarizes the compound’s physicochemical properties.

Table 1: Physicochemical Properties of AMPA Receptor Antagonist-2

PropertyValue
Molecular FormulaC18H17N3O4\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight339.3 g/mol
Key Functional GroupsMethylenedioxy, nitro, methyl
StereochemistryR-configuration at C-8

Mechanism of Action and Receptor Interactions

Noncompetitive Inhibition at the "M Site"

AMPA receptor antagonist-2 binds to a modulatory site distinct from the glutamate-binding domain, termed the "M site" in GluA2 subunits . This site accommodates the benzodiazepine core and its N-3 substituents, stabilizing the receptor in a closed-channel state. Key mechanistic insights include:

  • Channel gating modulation: The compound reduces the rate of channel opening (kopenk_{\text{open}}) by 3–5 fold in GluA1 receptors, as observed in laser-pulse photolysis experiments on analogous GYKI derivatives .

  • Subunit selectivity: Structural differences between GluA1 and GluA2 "M sites" result in higher potency (lower KiK_i) for GluA2. For example, GYKI 52466 exhibits a KiK_i of 2.1 µM on GluA2 versus 7.5 µM on GluA1 . The nitro group in AMPA receptor antagonist-2 may partially mitigate this selectivity gap by engaging additional polar interactions .

Structural Determinants of Binding Affinity

Crystallographic studies of GluA2 bound to UBP282 (a willardiine-derived antagonist) reveal that hyperextension of the ligand-binding domain lobes correlates with antagonist efficacy . While AMPA receptor antagonist-2 lacks a uracil ring, its nitro group may similarly induce conformational changes that destabilize agonist-bound states. Molecular dynamics simulations of related compounds suggest that the methylenedioxy group enhances stacking interactions with tyrosine residues in the "M site" .

Comparative Analysis with Other AMPA Receptor Antagonists

Table 2: Comparison of AMPA Receptor Antagonists

CompoundMechanismSubunit SelectivityTherapeutic Application
AMPA receptor antagonist-2NoncompetitiveGluA2 > GluA1Preclinical research
PerampanelNoncompetitivePan-AMPAEpilepsy, ALS (preclinical)
CP-465,022NoncompetitiveGluA2Ischemia (ineffective)
GYKI 52466NoncompetitiveGluA2 > GluA1Neuroprotection

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